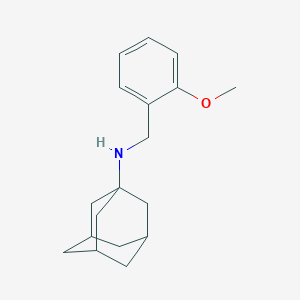

Adamantan-1-yl-(2-methoxy-benzyl)-amine

Übersicht

Beschreibung

Adamantan-1-yl-(2-methoxy-benzyl)-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a methoxyphenyl group into the adamantane framework enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Adamantan-1-yl-(2-methoxy-benzyl)-amine typically involves the reaction of adamantan-1-amine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Adamantan-1-yl-(2-methoxy-benzyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Boron tribromide, lithium aluminum hydride, anhydrous conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Various substituted adamantane derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Preliminary studies indicate that Adamantan-1-yl-(2-methoxy-benzyl)-amine exhibits various biological activities:

- Antiviral Properties : Similar compounds have been investigated for their effectiveness against influenza viruses by targeting the M2 ion channel. The adamantane structure is known to enhance binding affinity to viral proteins, making it a candidate for antiviral drug development .

- Neuroprotective Effects : Research has suggested that derivatives of adamantane may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Antiviral Research

A study focused on benzyl-substituted adamantane derivatives demonstrated their ability to inhibit both wild-type and drug-resistant strains of the influenza virus. The research highlighted the importance of structural modifications in enhancing antiviral activity against resistant strains .

Neuroprotection

In another study, compounds similar to this compound were evaluated for their neuroprotective effects in cellular models of oxidative stress. Results indicated a significant reduction in cell death, suggesting potential applications in treating neurodegenerative conditions .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds reveals the unique advantages of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine | Bromine substitution increases reactivity | Potentially enhanced biological activity |

| N-(1-adamantyl)-N-(4-chlorobenzyl)-amine | Chlorine instead of bromine | Different biological activity profile |

| 1-adamantyl-(3-nitrobenzyl)-amine | Nitro group addition | Increased polarity may affect solubility |

Wirkmechanismus

The mechanism of action of Adamantan-1-yl-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with various biological receptors, while the methoxyphenyl group can modulate the compound’s binding affinity and selectivity. These interactions can lead to the modulation of neurotransmitter systems, enzyme activities, and other cellular processes, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adamantane: The parent hydrocarbon with a similar cage-like structure.

Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.

Uniqueness

Adamantan-1-yl-(2-methoxy-benzyl)-amine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This modification enhances the compound’s potential for various applications, distinguishing it from other adamantane derivatives.

Biologische Aktivität

Adamantan-1-yl-(2-methoxy-benzyl)-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its rigidity and hydrophobic characteristics. The substitution of a methoxy-benzyl group enhances its reactivity and biological potential. The molecular formula is , and it has a molecular weight of approximately 255.36 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrophobic Interactions : The adamantane moiety provides a rigid scaffold that facilitates binding to hydrophobic pockets in target proteins.

- Hydrogen Bonding : The amine group can form hydrogen bonds with specific residues in target enzymes or receptors, enhancing binding affinity.

- CYP Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

Antiviral Activity

Research has shown that derivatives of adamantane compounds exhibit antiviral properties, particularly against influenza viruses. This compound may share similar antiviral mechanisms, potentially acting on the M2 ion channel of influenza A virus, similar to other adamantane derivatives like amantadine .

Anticancer Potential

In vitro studies have demonstrated that compounds with an adamantane structure exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant anti-proliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Induces apoptosis via caspase activation |

| Adamantan derivatives | Various | Varies | Potentially via M2 inhibition |

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various adamantane derivatives against influenza A virus strains, including resistant variants. The results indicated that modifications at the benzyl position could enhance binding affinity and efficacy against resistant strains .

Study 2: Anticancer Activity

Another research focused on the synthesis of N-substituted 2-(adamantan-1-yl)-indole derivatives, which displayed potent anti-proliferative activity against several human cancer cell lines. The study highlighted that these compounds could induce apoptosis through caspase-dependent pathways, showcasing their potential as anticancer agents .

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]adamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,19H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQSIHPLVJIADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373330 | |

| Record name | 1-adamantyl(2-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332108-40-4 | |

| Record name | N-[(2-Methoxyphenyl)methyl]tricyclo[3.3.1.13,7]decan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332108-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((2-Methoxyphenyl)methyl)tricyclo(3.3.1.13,7)decan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332108404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-adamantyl(2-methoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.